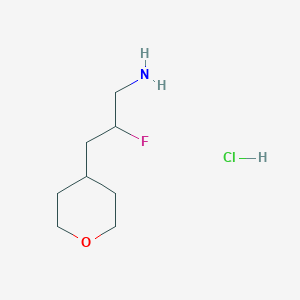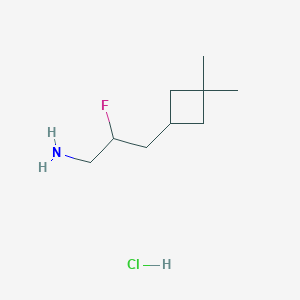![molecular formula C13H18ClN B1484958 2-[(E)-2-苯乙烯基]哌啶盐酸盐 CAS No. 2098155-00-9](/img/structure/B1484958.png)
2-[(E)-2-苯乙烯基]哌啶盐酸盐
描述
“2-[(E)-2-phenylethenyl]piperidine hydrochloride” is a derivative of piperidine . Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in medicinal chemistry research . Grygorenko et al. proposed a method that combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
Piperidine is a six-membered cyclic molecule that belongs to a significant class of nitrogen heterocycles . It consists of five methylene groups (-CH2-) and one amine group (-NH-) . The molecular formula of “2-[(E)-2-phenylethenyl]piperidine hydrochloride” is C13H18ClN.Chemical Reactions Analysis
Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . They play significant roles in medicinal, synthetic, and bio-organic chemistry .科学研究应用
抑制血小板聚集
与2-[(E)-2-苯乙烯基]哌啶盐酸盐相关的化合物的一项显著应用是抑制ADP诱导的血小板聚集。一种被确定为(E)-4-[4-(甲硫基)苯基]-1-(2-哌啶基)-3-丁烯-2-酮盐酸盐的化合物被发现可以抑制血小板聚集,并从一系列合成化合物中因其活性而被选中。该化合物还显示出在豚鼠体内抑制血小板聚集的能力。然而,它被注意到具有不利的治疗比率,表明其治疗用途的潜在局限性 (Grisar 等,1976)。
抗组胺活性
另一个研究领域涉及具有抗组胺特性的化合物的开发。一项研究描述了 N-(4-哌啶基)-1H-苯并咪唑-2-胺的合成和初步评估,了解其体外和体内的抗组胺活性。研究表明,某些苯乙基衍生物表现出有效的抗组胺特性,特别是在动物模型中口服后,表明在过敏治疗中具有潜在应用 (Janssens 等,1985)。
抗乙酰胆碱酯酶活性
已合成哌啶衍生物,如 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物,并评估了它们的抗乙酰胆碱酯酶 (anti-AChE) 活性。苯甲酰胺上的取代基团用一个庞大的取代基团显著增加了活性,表明这些化合物在治疗阿尔茨海默病等 AChE 抑制剂具有治疗价值的疾病中的潜在用途 (Sugimoto 等,1990)。
药物杂质表征
对 2-[(E)-2-苯乙烯基]哌啶盐酸盐及其相关化合物的研究还扩展到药物物质中杂质的鉴定和定量。一项研究专注于哌啶衍生物氯哌拉定盐酸盐,鉴定了五种杂质并开发了一种定量 HPLC 方法进行分析,为药品的质量控制和安全性做出了贡献 (Liu 等,2020)。
抗菌活性
某些哌啶衍生物(如 (2Z)-4,6-二苯基-N-((2-(哌啶-1-基)乙基]-2H-1,3-噻嗪-2-亚氨基盐酸盐)的合成和微生物活性的评估显示出对各种病原体的中等抗菌活性。这表明此类化合物在开发新的抗菌剂方面的潜力 (Ovonramwen 等,2019)。
作用机制
Target of Action
It’s worth noting that piperidine derivatives are known to have a wide range of pharmacological activities . For instance, methylphenidate, a piperidine derivative, acts as a norepinephrine and dopamine reuptake inhibitor .
Mode of Action
Drawing parallels from other piperidine derivatives, such as methylphenidate, it can be inferred that these compounds may interact with their targets by increasing the presence of neurotransmitters in the extraneuronal space and prolonging their action .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
生化分析
Biochemical Properties
2-[(E)-2-phenylethenyl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction with AChE involves binding to the enzyme’s active site, inhibiting its activity and leading to an accumulation of acetylcholine in synaptic clefts . This inhibition is crucial for studying the compound’s potential therapeutic applications in neurodegenerative diseases.
Cellular Effects
The effects of 2-[(E)-2-phenylethenyl]piperidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase, it enhances cholinergic signaling, which can affect gene expression and cellular metabolism . Additionally, it has been observed to induce cytoprotective effects in neuronal cells, potentially offering protection against oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(E)-2-phenylethenyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to increased acetylcholine levels, enhancing cholinergic transmission. Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(E)-2-phenylethenyl]piperidine hydrochloride change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase for several hours, with gradual degradation observed over days . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-[(E)-2-phenylethenyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as convulsions and respiratory distress have been observed . These findings highlight the importance of dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-[(E)-2-phenylethenyl]piperidine hydrochloride is involved in metabolic pathways mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-[(E)-2-phenylethenyl]piperidine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins, which affect its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[(E)-2-phenylethenyl]piperidine hydrochloride is primarily within the cytoplasm and neuronal synapses. The compound’s activity is associated with its localization to cholinergic synapses, where it inhibits acetylcholinesterase and enhances neurotransmitter signaling . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, influencing its function and efficacy.
属性
IUPAC Name |
2-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h1-3,6-7,9-10,13-14H,4-5,8,11H2;1H/b10-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBNFNWBHBVVTD-RRABGKBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
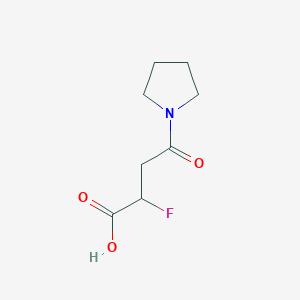
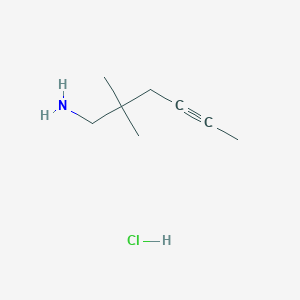
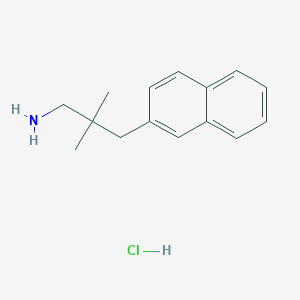
![Methyl[2-methyl-2-(oxan-4-yl)propyl]amine hydrochloride](/img/structure/B1484884.png)
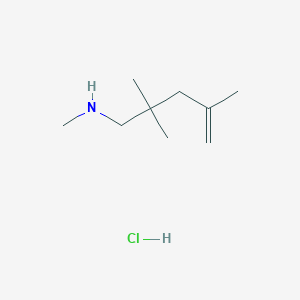
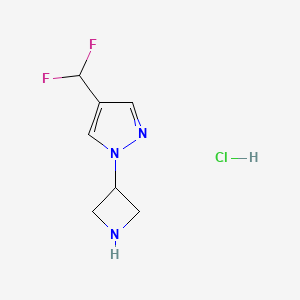
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)
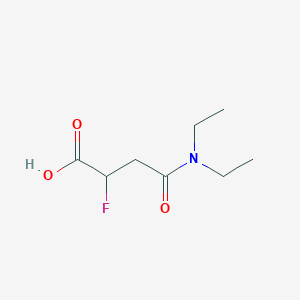
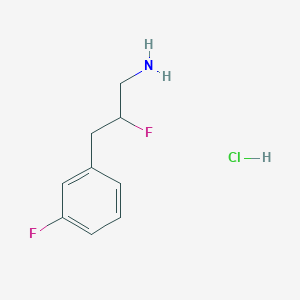
![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)
